3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione
CAS No.:
Cat. No.: VC13816240
Molecular Formula: C19H25BrN2O4Si
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25BrN2O4Si |
|---|---|
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 3-(6-bromo-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C19H25BrN2O4Si/c1-27(2,3)9-8-26-12-22-17(23)7-6-16(19(22)25)21-11-13-10-14(20)4-5-15(13)18(21)24/h4-5,10,16H,6-9,11-12H2,1-3H3 |
| Standard InChI Key | RLFKTXUPUFMJKJ-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)Br |
| Canonical SMILES | C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features three distinct structural domains:
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Piperidine-2,6-dione backbone: A six-membered ring with two ketone groups at positions 2 and 6 .
-
5-Bromo-1-oxoisoindolin-2-yl substituent: A bicyclic system containing a lactam (amide) and a bromine atom at position 5 .
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SEM protecting group: A [2-(trimethylsilyl)ethoxy]methyl moiety attached to the piperidine nitrogen .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅BrN₂O₄Si |
| Molecular Weight | 453.4 g/mol |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 6 |
| Exact Mass | 452.07670 Da |
| SMILES | CSi(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C(=CC=C3)Br |
Synthetic Considerations
Protection-Deprotection Strategies
The SEM group is introduced early in synthesis to shield the piperidine nitrogen during subsequent reactions. Typical protocols involve treating the free amine with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like diisopropylethylamine . This group remains stable under acidic and basic conditions but can be removed using tetrabutylammonium fluoride (TBAF) .
Bromination Patterns
The 5-bromo substitution on the isoindolinone ring likely arises from electrophilic aromatic bromination. This modification enhances molecular polarity and influences binding interactions in biological systems .
Biological Relevance and Mechanisms
Targeted Protein Degradation
Structural analogs of this compound appear in patent literature as proteolysis-targeting chimeras (PROTACs) . The piperidine-2,6-dione moiety may serve as a ligand for E3 ubiquitin ligases, while the isoindolinone component could target disease-related proteins. The SEM group improves solubility and pharmacokinetics .
Table 2: Comparative Analysis of Related Compounds
| Feature | This Compound | PROTAC Analogs |
|---|---|---|
| E3 Ligase Binding | Potential via piperidine-dione | Confirmed (e.g., cereblon) |
| Target Protein | Undefined | WIZ, HIF-1α |
| SEM Group Function | Solubility enhancement | Metabolic stability |
Future Directions
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